cis-2-Aminocyclobutanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-2-aminocyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-3-1-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKBWWIWJCCING-IUYQGCFVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]1N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Cis 2 Aminocyclobutanol and Its Stereoisomers
Stereoselective and Enantioselective Synthesis Strategies for cis-2-Aminocyclobutanol
The generation of a specific stereoisomer of 2-aminocyclobutanol requires methodologies that can selectively create two adjacent chiral centers on a cyclobutane (B1203170) core with a defined cis relationship. Strategies often involve either establishing the stereochemistry during the formation of the ring or by stereocontrolled functionalization of a pre-existing cyclobutane skeleton.
The stereochemical outcome of a synthetic route can be effectively governed by the rational design of starting materials. By incorporating specific structural features into precursors, chemists can influence the facial selectivity of key bond-forming reactions. For instance, the synthesis of substituted cyclobutanes can be achieved through stereoselective [2+2] cycloaddition reactions where the precursor alkenes contain chiral auxiliaries or existing stereocenters that direct the approach of the reacting partner.
A common strategy involves the use of chiral dehydro amino acids. The inherent chirality within these precursors can direct the stereochemical course of subsequent transformations, such as 1,3-dipolar cycloadditions, to produce cyclobutane derivatives with high diastereoselectivity. doi.org The proximity of a double bond to a neighboring stereogenic center in the cyclobutyl moiety is crucial for achieving high levels of stereocontrol. doi.org Similarly, thermal [2+2] stereoselective cycloadditions using precursors like 2-acylaminoacrylates provide access to the substituted cyclobutane skeleton, which can then be further elaborated. mdpi.com
A highly effective method for controlling the cis stereochemistry involves the diastereoselective reduction of a 3-substituted cyclobutanone (B123998) precursor. The facial bias during the reduction of the carbonyl group is dictated by the existing substituent on the ring, leading to the preferential formation of one diastereomer over the other.
Research has demonstrated that the reduction of 3-substituted-2,2-dichlorocyclobutanones using lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)3) exclusively yields cis-3-substituted cyclobutanols with 95–100% selectivity. researchgate.net This high degree of stereocontrol is pivotal for establishing the desired cis relationship between the hydroxyl group and the adjacent substituent, which can be a precursor to the amino group or the amino group itself. The reduction of endocyclic β-enamino esters using reagents like sodium cyanoborohydride also represents a viable approach to producing diastereomerically enriched amino-substituted cyclic systems. analis.com.my
| Reduction Method | Precursor | Reagent | Selectivity | Reference |
| Stereoselective Carbonyl Reduction | 3-Substituted-2,2-dichlorocyclobutanone | LiAlH(OtBu)3 | 95-100% cis | researchgate.net |
| Diastereoselective Enamino Ester Reduction | Endocyclic β-enamino ester | NaBH3CN | Moderate Diastereoselectivity | analis.com.my |
Biocatalysis offers a powerful alternative to traditional chemical methods for producing enantiopure chiral molecules due to the high selectivity of enzymes. nih.govresearchgate.net Enzymes such as transaminases, ketoreductases, and lipases are particularly well-suited for the synthesis of chiral amino alcohols. nih.govnih.gov
Transaminases (TAs): These enzymes can catalyze the asymmetric amination of a ketone to an amine. A prochiral 2-hydroxycyclobutanone could theoretically be converted into an enantiopure this compound. Transaminases have been successfully used to convert various hydroxyketones into the corresponding 1,2-amino alcohols with excellent enantiomeric excess (>99% ee). researchgate.net
Ketoreductases (KREDs): KREDs catalyze the stereoselective reduction of ketones to alcohols. The asymmetric reduction of a 2-aminocyclobutanone using a KRED can produce enantiomerically enriched this compound. The cofactor required for this reaction, typically NADPH, can be regenerated in situ using a glucose dehydrogenase system. nih.gov
Lipases: Lipases are commonly used for the kinetic resolution of racemic mixtures. A racemic mixture of this compound derivatives could be resolved through lipase-catalyzed acylation, where the enzyme selectively acylates one enantiomer, allowing for the separation of the fast-reacting enantiomer (as an ester) from the slow-reacting one (as an alcohol). researchgate.net This approach has been effectively applied to the resolution of related compounds like trans-2-aminocyclopentanol. researchgate.net
Chemoenzymatic strategies combine the efficiency of chemical synthesis for constructing the core molecular framework with the high selectivity of biocatalytic transformations for introducing chirality. This hybrid approach is particularly effective for producing enantiopure compounds.
A plausible chemoenzymatic route to enantiopure this compound could begin with the chemical synthesis of a prochiral or racemic precursor. For example, a 2-hydroxycyclobutanone could be synthesized chemically and then subjected to asymmetric amination using a transaminase to yield the final product with high enantiomeric purity. researchgate.net Alternatively, a racemic mixture of a protected this compound derivative could be prepared chemically and then resolved using a lipase-catalyzed reaction to isolate the desired enantiomer. researchgate.net Such multi-step processes, which integrate chemical and enzymatic steps, are powerful tools for accessing optically active molecules. nih.gov
| Enzyme Class | Transformation | Substrate Type | Key Advantage |
| Transaminase | Asymmetric amination | Hydroxyketone | Direct formation of chiral amine, >99% ee |
| Ketoreductase | Asymmetric reduction | Aminoketone | High enantioselectivity |
| Lipase | Kinetic resolution | Racemic amino alcohol derivative | Separation of enantiomers |
Cycloaddition Reactions in Aminocyclobutanol Synthesis
Cycloaddition reactions, particularly the [2+2] cycloaddition, are among the most powerful and direct methods for constructing the cyclobutane ring. nih.gov These reactions involve the combination of two unsaturated molecules to form a four-membered ring, establishing the core of the target molecule in a single step.
The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis. mdpi.comnih.gov These reactions can be promoted by heat, light (photocycloaddition), or catalysts. Recent advancements have expanded the scope and efficiency of these reactions, including the use of visible-light photocatalysis and transition metal catalysis. nih.govnih.govchemistryviews.org
One notable application is the hyperbaric [2+2] cycloaddition reaction between sulfonyl allenes and benzyl vinyl ether. ru.nlresearchgate.net This process forms a cyclobutanol (B46151) skeleton that possesses functional groups amenable to further derivatization, including the introduction of an amino group. Iron-catalyzed [2+2] cycloadditions have also been developed specifically for the synthesis of aminocyclobutanes. nih.gov The versatility of the [2+2] cycloaddition allows for the creation of a wide range of substituted cyclobutanes, which can then be converted into target molecules like this compound through subsequent functional group manipulations.
Ring Contraction and Expansion Strategies for Functionalized Cyclobutane Ring Formation
Beyond cycloaddition, ring contraction and expansion strategies provide powerful and stereospecific routes to functionalized cyclobutane cores, which are precursors to this compound. These methods often leverage readily available five- or three-membered rings, transforming them into the desired four-membered carbocycle.
A notable ring contraction strategy is the stereospecific conversion of substituted pyrrolidines into cyclobutanes. researchgate.netresearchgate.netacs.org This reaction is mediated by iodonitrene chemistry and proceeds through a radical pathway. researchgate.net The proposed mechanism involves the in-situ generation of an iodonitrene species that reacts with the pyrrolidine to form a reactive 1,1-diazene intermediate. Subsequent extrusion of nitrogen gas (N₂) generates a 1,4-biradical, which rapidly undergoes intramolecular cyclization to form the C-C bond of the cyclobutane ring. nih.govorganic-chemistry.org The stereospecificity of this contraction is a key feature; for example, a cis-substituted pyrrolidine starting material will stereoselectively yield the corresponding cis-substituted cyclobutane. researchgate.net This method has been successfully applied to the synthesis of complex spirocyclobutanes and natural products. researchgate.netnih.gov
Conversely, ring expansion reactions offer a complementary approach, typically starting from cyclopropane derivatives. Cyclobutanones, which are versatile intermediates for producing aminocyclobutanols, can be synthesized through the ring expansion of cyclopropanones or their surrogates, such as cyclopropanols. baranlab.org For instance, the reaction of in-situ generated cyclopropanones with sulfur ylides represents a formal carbene insertion into the three-membered ring to yield cyclobutanones. rsc.orgresearchgate.net Another powerful method is the semipinacol rearrangement of appropriately substituted cyclopropyl alcohols, which can be catalyzed to achieve high enantioselectivity, yielding cyclobutanones with α-quaternary stereocenters. nih.gov Lewis acid-catalyzed ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes has also been developed to grant access to bicyclic systems containing a fused cyclobutane ring. acs.org These expansion strategies provide access to cyclobutanone scaffolds that can be further functionalized to introduce the required amino and hydroxyl groups.
Functional Group Interconversions and Transformations on Cyclobutanol Scaffolds
Once the cyclobutane core is established, subsequent functional group interconversions (FGIs) are crucial for installing the amino and hydroxyl moieties with the desired cis stereochemistry. Cyclobutanones are pivotal intermediates in this context, serving as a handle for introducing both functionalities.
The hydroxyl group of a cyclobutanol can be readily introduced by the stereoselective reduction of a cyclobutanone precursor. A variety of reducing agents can be employed, and the choice of reagent and reaction conditions can influence the stereochemical outcome, allowing for the selective formation of either cis or trans diols if another substituent is present.
The introduction of the amino group can be achieved through several methods. One common approach is the reductive amination of a cyclobutanone. This involves the condensation of the ketone with an amine (or ammonia source) to form an imine or enamine, which is then reduced in situ to the corresponding aminocyclobutane. Alternatively, an amino group can be introduced via conjugate addition to an activated cyclobutene or methylene cyclobutane. For example, a library of 3-amino-3-[(arenesulfonyl)methyl]cyclobutanols was synthesized by the conjugate addition of various amines to four-membered-ring scaffolds, with the amino groups being incorporated with moderate to excellent diastereoselectivity. nih.gov
Other transformations on the cyclobutane scaffold include C-H functionalization, which allows for the direct installation of various groups on a pre-formed ring, mitigating the need for de novo synthesis for each new analogue. beilstein-journals.org For example, palladium-catalyzed arylation of C-H bonds on a cyclobutane carboxamide has been shown to proceed with high efficiency and diastereoselectivity. beilstein-journals.org The versatility of these functionalization methods allows for the synthesis of a diverse range of substituted cyclobutanol and aminocyclobutane derivatives from common intermediates. nih.govresearchgate.net
Comparative Analysis of Different Synthetic Routes to this compound
The selection of a synthetic route to this compound depends on a careful evaluation of its efficiency, stereoselectivity, practicality, and scalability. Different methodologies, from cycloadditions to enzymatic resolutions, present distinct advantages and disadvantages.
Efficiency and Selectivity Metrics (Yield, Diastereomeric Ratio, Enantiomeric Excess)
The efficiency and stereochemical control are paramount in synthesizing a specific stereoisomer like this compound. Different routes offer varying degrees of success in these areas.
| Synthetic Strategy | Key Transformation | Typical Yield | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee) | Reference |
| Enzymatic Reductive Amination | Ketone to amine | 85% | >99:1 | >99.0% | researchgate.net |
| Photochemical [2+2] Cycloaddition | Alkenes to cyclobutane | Moderate to high | Varies, can be high | High with chiral catalysts | baranlab.org |
| Ring Contraction | Pyrrolidine to cyclobutane | 39-65% | Highly stereospecific (>20:1) | High (e.g., 97%) | researchgate.net |
| C-H Functionalization | C-H to C-Aryl | 96-98% | Single diastereomer reported | N/A | beilstein-journals.org |
| Decagram-Scale Synthesis | Multi-step from commercial materials | Good overall | cis isomer targeted | N/A | nih.gov |
As shown in the table, enzymatic methods, such as reductive amination using an engineered reductase, can provide exceptional stereoselectivity, delivering the desired cis-isomer with high yield and optical purity. researchgate.net This makes it a highly attractive route for pharmaceutical applications. Ring contraction of pyrrolidines is also highly stereospecific, effectively transferring the stereochemistry of the starting material to the cyclobutane product with excellent diastereomeric ratios. researchgate.net Photochemical [2+2] cycloadditions are a classic method for forming the cyclobutane ring, but their stereoselectivity can be variable unless chiral templates or catalysts are employed.
Practical Considerations and Scalability in Laboratory Synthesis
The practicality of a synthetic route for laboratory or industrial-scale production is governed by factors such as the safety of reagents, complexity of procedures, and the feasibility of scaling up the reaction.
Photochemical Cycloadditions: While powerful for constructing the cyclobutane ring, scaling up photochemical reactions presents significant challenges. In traditional batch reactors, the penetration of light through the reaction medium is limited by the Beer-Lambert law. As the reactor size and concentration increase, the path length for light becomes too long, leading to non-uniform irradiation, over-irradiation of the surface layer, and diminished yields. researchgate.net Continuous flow reactors offer a practical solution to this problem by utilizing narrow tubing, which shortens the light path and ensures uniform irradiation, leading to significantly higher productivity and making the process more scalable. researchgate.netnih.govresearchgate.net Scalable syntheses of cis-cyclobutane derivatives using photodimerization have been successfully developed. rsc.org
High-Pressure Reactions: Methodologies like hyperbaric [2+2] cycloadditions can be effective for synthesizing cyclobutanol derivatives. researchgate.net However, the requirement for specialized high-pressure equipment (e.g., 15 kbar) makes this approach impractical for many standard academic or industrial laboratories. The operational complexity and safety considerations associated with such high pressures can be significant barriers to scalability. researchgate.net
Enzymatic and Catalytic Routes: Biocatalytic methods, such as the enzymatic reductive amination mentioned previously, are often considered "green" and can be performed under mild conditions. researchgate.net Their scalability depends on the cost, availability, and stability of the enzyme, as well as the efficiency of cofactor recycling systems. Similarly, routes involving metal or organocatalysis are often preferred for their efficiency and selectivity under mild conditions, which generally translates to better scalability compared to stoichiometric or high-energy methods. researchgate.net
Ultimately, routes that utilize readily available starting materials and employ catalytic, highly selective transformations under mild conditions, such as the decagram-scale synthesis of cis-disubstituted cyclobutanes, are often the most practical and scalable for laboratory synthesis. nih.gov
Stereochemical and Conformational Analysis of Cis 2 Aminocyclobutanol
Fundamental Principles of Stereoisomerism in Substituted Cyclobutanes
Substituted cycloalkanes, such as cyclobutane (B1203170), serve as fundamental structures for exploring the principles of stereoisomerism. Unlike their acyclic counterparts, the carbon-carbon sigma bonds in cycloalkanes have restricted rotation, leading to the possibility of stereoisomers. libretexts.org For di-substituted cyclobutanes, this rigidity gives rise to cis-trans isomerism, a form of diastereomerism. youtube.commsu.edu Stereoisomers are compounds that share the same molecular formula and atom connectivity but differ in the spatial arrangement of their atoms. libretexts.org
The absolute configuration of a chiral center, which is a carbon atom bonded to four different substituents, is unambiguously described using the Cahn-Ingold-Prelog (CIP) priority rules. wikipedia.orgstudysmarter.co.uk This system assigns a priority to each of the four groups attached to the chiral center based on atomic number; the higher the atomic number, the higher the priority. chemistrysteps.comlibretexts.org
In cis-2-Aminocyclobutanol, both carbon 1 (bonded to the hydroxyl group) and carbon 2 (bonded to the amino group) are chiral centers. To assign the absolute configuration, the molecule is oriented so that the lowest priority group (typically hydrogen) points away from the viewer. libretexts.org If the sequence from the highest priority group (1) to the second (2) to the third (3) proceeds in a clockwise direction, the configuration is designated as 'R' (from the Latin rectus, meaning right). chemistrysteps.com If the sequence is counterclockwise, the configuration is 'S' (from the Latin sinister, meaning left). libretexts.org
For this compound, the cis designation means that the amino and hydroxyl groups are on the same face of the ring. youtube.com This spatial arrangement results in a pair of enantiomers: (1R, 2S)-2-aminocyclobutanol and (1S, 2R)-2-aminocyclobutanol.
| Chiral Center | Group | Priority | Reasoning (based on atomic number of atom directly attached) |
|---|---|---|---|
| C1 (Carbon with -OH) | -OH | 1 | Oxygen (O, atomic number 8) |
| -CH(NH₂) | 2 | Carbon attached to Nitrogen (C-N) | |
| -CH₂ | 3 | Carbon attached to Carbon (C-C) | |
| -H | 4 | Hydrogen (H, atomic number 1) | |
| C2 (Carbon with -NH₂) | -NH₂ | 1 | Nitrogen (N, atomic number 7) |
| -CH(OH) | 2 | Carbon attached to Oxygen (C-O) | |
| -CH₂ | 3 | Carbon attached to Carbon (C-C) | |
| -H | 4 | Hydrogen (H, atomic number 1) |
Stereoisomers that are not mirror images of each other are known as diastereomers. masterorganicchemistry.com The cis and trans isomers of 2-Aminocyclobutanol exemplify this relationship. This compound has the hydroxyl and amino groups on the same side of the ring, while the trans isomer has them on opposite sides. msu.edu
While the two enantiomers of this compound ((1R, 2S) and (1S, 2R)) are non-superimposable mirror images of each other, their relationship to either of the trans-2-aminocyclobutanol (B7947059) enantiomers ((1R, 2R) or (1S, 2S)) is diastereomeric. msu.edu Diastereomers have different physical properties and can be separated by standard laboratory techniques. masterorganicchemistry.com
| Compound A | Compound B | Relationship |
|---|---|---|
| (1R, 2S)-cis-2-Aminocyclobutanol | (1S, 2R)-cis-2-Aminocyclobutanol | Enantiomers |
| (1R, 2R)-trans-2-Aminocyclobutanol | (1S, 2S)-trans-2-Aminocyclobutanol | Enantiomers |
| (1R, 2S)-cis-2-Aminocyclobutanol | (1R, 2R)-trans-2-Aminocyclobutanol | Diastereomers |
| (1S, 2R)-cis-2-Aminocyclobutanol | (1R, 2R)-trans-2-Aminocyclobutanol | Diastereomers |
Conformational Preferences of the Cyclobutane Ring in this compound
The conformation of the cyclobutane ring is a balance between angle strain and torsional strain. A hypothetical planar cyclobutane would have C-C-C bond angles of 90° and significant torsional strain from eclipsing C-H bonds on adjacent carbons. quora.comopenstax.org To alleviate this strain, the cyclobutane ring adopts a non-planar, puckered conformation. utdallas.edumasterorganicchemistry.com
The puckered conformation of cyclobutane involves one atom being out of the plane of the other three, which reduces the torsional strain by staggering the hydrogen atoms on adjacent carbons. openstax.orgmasterorganicchemistry.com This puckering, however, slightly decreases the internal bond angles, thus marginally increasing angle strain. quora.com The ring is not static but undergoes a rapid "ring-flipping" or inversion process, where the out-of-plane atom moves through the plane to an equivalent puckered conformation on the other side. masterorganicchemistry.comlibretexts.org For unsubstituted cyclobutane, this dynamic equilibrium is characterized by a specific puckering angle and a defined energy barrier for interconversion.
| Parameter | Reported Value | Reference |
|---|---|---|
| Equilibrium Puckering Angle (θ) | 29.59° - 35° | acs.orgresearchgate.net |
| Dihedral Angle (Deviation from Planarity) | 20° - 30° | libretexts.orgresearchgate.net |
| Barrier to Planarity (Inversion Barrier) | ~1.48 kcal/mol (518 cm⁻¹) | researchgate.net |
In substituted cyclobutanes, the substituents influence the conformational equilibrium. acs.org The puckered ring creates two distinct positions for substituents: quasi-axial and quasi-equatorial. libretexts.org Generally, larger substituents favor the more sterically spacious quasi-equatorial position to minimize unfavorable steric interactions.
The energy barrier for the ring inversion in unsubstituted cyclobutane is relatively low, approximately 1.48 kcal/mol. researchgate.net This barrier represents the energy of the planar transition state that the molecule must pass through during the flipping process. Substituents on the ring can affect the height of this barrier. Steric hindrance between substituents in the planar transition state can increase the energy barrier, slowing the rate of interconversion. Conversely, electronic effects or intramolecular interactions could potentially lower the barrier. For this compound, the steric interactions between the adjacent amino and hydroxyl groups in the planar transition state would be expected to influence the energy required for this conformational change.
Intramolecular Interactions Governing Conformation in this compound
The spatial arrangement, or conformation, of this compound is not static but is governed by a delicate balance of competing intramolecular forces. The puckered nature of the cyclobutane ring, combined with the hydrogen-bonding capabilities and steric bulk of the amino and hydroxyl substituents, leads to a complex conformational landscape. Understanding these interactions is key to elucidating the molecule's preferred three-dimensional structure.
Hydrogen Bonding Networks within the Molecular Structure
A primary factor influencing the conformation of this compound is the potential for intramolecular hydrogen bonding between the amino (-NH₂) and hydroxyl (-OH) groups. Given their cis relationship, these functional groups are positioned on the same face of the cyclobutane ring, facilitating close spatial proximity. This arrangement allows for the formation of a five-membered ring structure via a hydrogen bond, which can significantly stabilize a particular conformation.
Two principal hydrogen bonding modes are possible:
O-H···N: The hydroxyl group acts as the hydrogen bond donor, with its proton interacting with the lone pair of electrons on the nitrogen atom of the amino group.
N-H···O: The amino group serves as the hydrogen bond donor, with one of its protons interacting with the lone pair of electrons on the oxygen atom of the hydroxyl group.
The formation of such an intramolecular hydrogen bond introduces a degree of rigidity to the molecule, restricting the rotation around the C-C, C-N, and C-O bonds. In nonpolar solvents, where intermolecular hydrogen bonding with the solvent is minimized, the stabilization afforded by this internal hydrogen bond is particularly significant in dictating the molecule's predominant conformation. nih.govrsc.org The strength of this interaction depends on the precise geometry of the puckered cyclobutane ring, which determines the optimal alignment and distance between the donor and acceptor groups.
Steric Strain and Torsional Strain Considerations
The conformation of this compound is also heavily influenced by inherent strains within its cyclic structure. Cyclobutane rings are not planar; they adopt a puckered or "butterfly" conformation to alleviate the torsional strain that would arise from eclipsed hydrogen atoms in a flat structure. libretexts.orglibretexts.orglumenlearning.com This puckering, however, slightly decreases the internal bond angles from 90° to around 88°, maintaining significant angle strain. libretexts.org
The introduction of substituents on the cyclobutane ring adds another layer of complexity: steric strain. In the cis isomer, the amino and hydroxyl groups are on the same side of the ring. This leads to potential steric repulsion between these two relatively bulky groups. The molecule must adopt a conformation that minimizes this repulsion while also managing the inherent angle and torsional strains of the ring.
The puckered cyclobutane ring can exist in two rapidly interconverting conformations. The positions of the substituents can be described as axial or equatorial, although the distinction is less pronounced than in cyclohexane. The conformational equilibrium will favor the arrangement that best accommodates the bulky substituents and minimizes unfavorable steric interactions. For cis-1,2-disubstituted cyclobutanes, one substituent typically occupies a quasi-axial position while the other is quasi-equatorial to reduce steric clash. The energetic balance between the stabilizing effect of the intramolecular hydrogen bond and the destabilizing steric and torsional strains ultimately determines the molecule's most populated conformational state. libretexts.orglibretexts.org
Spectroscopic Elucidation of Stereochemistry and Conformation
A combination of advanced spectroscopic techniques is essential for unambiguously determining the stereochemistry and preferred conformation of this compound. Each method provides unique insights into the molecule's three-dimensional structure and chiral nature.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the connectivity and spatial relationships of atoms in a molecule. For this compound, ¹H and ¹³C NMR provide critical data to confirm its configuration and deduce its conformation.
¹H NMR: The chemical shifts (δ) and spin-spin coupling constants (J) of the protons are highly sensitive to their local electronic environment and dihedral angles with neighboring protons. The protons attached to the carbons bearing the amino and hydroxyl groups (C1-H and C2-H) are particularly informative. The magnitude of the vicinal coupling constant between these two protons (³JH1,H2) is diagnostic of their relative orientation, allowing for the confirmation of the cis configuration. researchgate.net
¹³C NMR: The chemical shifts of the cyclobutane ring carbons provide information about the effects of the substituents and the ring's puckering. researchgate.net
2D NMR Techniques: Advanced techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can further elucidate spatial relationships. A NOESY experiment can detect through-space proximity between protons, which would show a correlation between the C1-H and C2-H protons in the cis isomer, confirming they are on the same face of the ring.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
|---|---|---|---|
| C1-H (CH-OH) | ~4.0 - 4.2 | m | ³Jcis ~7-9 Hz |
| C2-H (CH-NH₂) | ~3.1 - 3.3 | m | ³Jcis ~7-9 Hz |
| Ring CH₂ | ~1.6 - 2.2 | m | - |
| -OH, -NH₂ | Variable (broad) | br s | - |
Vibrational Spectroscopy (IR, Raman) for Structural Insight
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule's bonds. frontiersin.orgresearchgate.net These methods are particularly useful for identifying functional groups and investigating hydrogen bonding.
IR Spectroscopy: In the IR spectrum of this compound, the O-H and N-H stretching vibrations are highly diagnostic. In a non-hydrogen-bonding environment, these would appear as sharp bands in the 3300-3600 cm⁻¹ region. However, the presence of strong intramolecular hydrogen bonding would cause these bands to broaden and shift to lower frequencies (lower wavenumbers). mdpi.com This shift provides direct evidence for the presence and relative strength of the hydrogen bond.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that is particularly sensitive to symmetric vibrations and non-polar bonds. researchgate.net It can provide additional information about the carbon skeleton and other functional groups, helping to build a complete picture of the molecule's vibrational characteristics.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Comments |
|---|---|---|---|
| O-H Stretch | Alcohol | 3200 - 3500 (broad) | Broadened and shifted to lower frequency due to H-bonding. |
| N-H Stretch | Amine | 3100 - 3400 (broad) | Broadened and shifted to lower frequency due to H-bonding. |
| C-H Stretch | Alkane | 2850 - 3000 | Characteristic of sp³ C-H bonds. |
| C-O Stretch | Alcohol | 1050 - 1150 | Primary alcohol C-O bond vibration. |
| C-N Stretch | Amine | 1020 - 1250 | C-N bond vibration. |
Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity
This compound is a chiral molecule, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Circular Dichroism (CD) spectroscopy is an essential technique for studying such molecules. It measures the differential absorption of left- and right-circularly polarized light by a chiral sample. rsc.org
Each enantiomer of this compound will interact with circularly polarized light differently, resulting in a CD spectrum that is a mirror image of its counterpart. A positive Cotton effect for one enantiomer will be a negative Cotton effect for the other. This property makes CD spectroscopy an invaluable tool for:
Determining Enantiomeric Purity: A pure sample of one enantiomer will show a distinct CD spectrum. A racemic mixture (50:50 mix of both enantiomers) will be CD-silent, as the signals from the two enantiomers cancel each other out. The magnitude of the CD signal is directly proportional to the enantiomeric excess, allowing for precise quantification of the purity of a chiral sample.
Assigning Absolute Configuration: By comparing the experimentally measured CD spectrum with spectra predicted from quantum-chemical calculations, the absolute configuration (R or S) of the chiral centers can often be assigned. nih.gov
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
Chemical Reactivity and Derivatization of Cis 2 Aminocyclobutanol
Reactivity of the Amino Functionality
The primary amino group in cis-2-aminocyclobutanol is a nucleophilic center that readily participates in a variety of chemical transformations, including N-alkylation, acylation, amidation, and the formation of nitrogen-containing heterocycles.
N-Alkylation and Acylation Reactions
N-alkylation of amines, such as this compound, can be achieved through reactions with alkyl halides. This process typically involves the nucleophilic attack of the amine on the alkyl halide, leading to the formation of a secondary or tertiary amine. However, these reactions can sometimes be complicated by over-alkylation, resulting in the formation of quaternary ammonium salts.
N-acylation of the amino group is a common transformation that leads to the formation of amides. A study by Bach et al. in 1998 detailed the diastereoselective synthesis of N-acylated 2-aminocyclobutanols through the photocyclization of γ-amido alkylaryl ketones. This research demonstrated that the amino group in the cyclobutanol (B46151) ring system can be effectively acylated to form various amide derivatives.
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |
| γ-amido alkylaryl ketone | - | N-acyl-2-aminocyclobutanol | Photocyclization (intramolecular N-acylation) | Bach et al., 1998 |
Amidation and Peptide Coupling Reactions
The amino group of this compound can react with carboxylic acids or their derivatives to form amide bonds. This reaction is fundamental in peptide synthesis, where the amino group of one molecule reacts with the carboxyl group of another. Peptide coupling reagents are often employed to facilitate this process by activating the carboxylic acid. Common coupling reagents include carbodiimides (like DCC and EDC), phosphonium salts (like PyBOP), and uronium salts (like HATU). These reagents are crucial for forming the peptide bond efficiently while minimizing side reactions and racemization.
While specific studies on the peptide coupling of this compound are not extensively detailed in the provided search results, the general principles of peptide synthesis are applicable. The selection of the appropriate coupling reagent and reaction conditions is critical for achieving high yields and purity in the desired peptide derivative.
| Coupling Reagent Class | Examples | Key Features |
| Carbodiimides | DCC, EDC | Widely used, can lead to racemization without additives. |
| Phosphonium Salts | PyBOP, PyAOP | Highly efficient, especially for hindered couplings. |
| Uronium/Aminium Salts | HATU, HBTU | Fast reaction rates, low racemization. |
Formation of Nitrogen-Containing Heterocycles
The bifunctional nature of this compound, with its vicinal amino and hydroxyl groups, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. One common transformation is the formation of oxazolines. This can be achieved through the reaction of the amino alcohol with carboxylic acids, nitriles, or other carbonyl compounds under dehydrating conditions. The reaction proceeds via an initial N-acylation or imine formation, followed by an intramolecular cyclization of the hydroxyl group onto the activated carbonyl or imine carbon. Reagents like DAST and Deoxo-Fluor have been shown to be effective for the cyclodehydration of β-hydroxy amides to form oxazolines under mild conditions.
Reactivity of the Hydroxyl Functionality
The hydroxyl group of this compound is also a key site for chemical modification, participating in esterification, etherification, and oxidation reactions.
Esterification and Etherification Reactions
The hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, typically in the presence of an acid catalyst. This reaction, known as Fischer esterification when reacting with a carboxylic acid, is a reversible process. To drive the reaction towards the ester product, it is common to use an excess of the alcohol or to remove the water formed during the reaction.
Etherification of the hydroxyl group can be accomplished through various methods, including the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. A patent (US8173844B2) describes a process for the regioselective O-alkylation of cyclic amino alcohols, highlighting the possibility of selectively targeting the hydroxyl group in the presence of the amino group under specific conditions.
| Reaction Type | Reagents | Key Considerations |
| Fischer Esterification | Carboxylic Acid, Acid Catalyst | Reversible; driven by excess alcohol or water removal. |
| Acylation | Acid Chloride/Anhydride | Generally irreversible and faster than Fischer esterification. |
| Williamson Ether Synthesis | Base, Alkyl Halide | Requires conversion of the alcohol to an alkoxide. |
Oxidation Reactions and Subsequent Transformations
The secondary alcohol of this compound can be oxidized to a ketone. The choice of oxidizing agent is crucial to avoid over-oxidation or side reactions involving the amino group. Mild oxidation methods like the Swern oxidation (using oxalyl chloride, DMSO, and a hindered base) or the use of pyridinium chlorochromate (PCC) are often employed for the selective oxidation of secondary alcohols to ketones without affecting other functional groups. A safety data sheet for this compound hydrochloride notes its incompatibility with strong oxidizing agents, which suggests that the hydroxyl group is susceptible to oxidation. The resulting aminoketone can then serve as a versatile intermediate for further synthetic transformations.
| Oxidation Method | Reagents | Product from Secondary Alcohol |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Ketone |
| PCC Oxidation | Pyridinium chlorochromate | Ketone |
Activation of the Hydroxyl Group for Nucleophilic Substitution
The hydroxyl group of an alcohol is inherently a poor leaving group (as hydroxide, OH⁻). Therefore, its activation is a necessary prerequisite for nucleophilic substitution reactions. researchgate.netyoutube.com This can be accomplished through two primary strategies: protonation under acidic conditions or conversion into a more stable leaving group, such as a sulfonate ester.
Protonation in Acidic Media: In the presence of a strong acid, the lone pair of electrons on the hydroxyl oxygen can be protonated to form an oxonium ion (-OH₂⁺). libretexts.org This creates a much better leaving group, water (H₂O), which is the conjugate base of the strong acid hydronium ion (H₃O⁺). libretexts.org Subsequent attack by a nucleophile can then proceed via an Sₙ1 or Sₙ2 mechanism, depending on the substrate and reaction conditions. For a secondary alcohol like this compound, both pathways are possible. youtube.comlibretexts.org However, the use of strong acid must also account for the potential protonation of the adjacent amino group, which could complicate the reaction.
Conversion to Sulfonate Esters: A more controlled method for activating the hydroxyl group involves its conversion to a sulfonate ester, such as a tosylate (p-toluenesulfonate), mesylate (methanesulfonate), or triflate (trifluoromethanesulfonate). youtube.com This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., tosyl chloride) in the presence of a non-nucleophilic base like pyridine. The resulting sulfonate is an excellent leaving group due to the resonance stabilization of its anionic form. This method avoids the harsh acidic conditions that could lead to unwanted side reactions, such as acid-catalyzed ring cleavage. Once the tosylate or mesylate is formed, it can be readily displaced by a wide range of nucleophiles in classic Sₙ2 reactions, which typically proceed with an inversion of stereochemistry. chemrxiv.org
| Activation Method | Reagents | Leaving Group | Key Features |
| Protonation | Strong Acid (e.g., HBr, HCl) | Water (H₂O) | Requires acidic conditions; potential for side reactions. libretexts.org |
| Tosylation | p-Toluenesulfonyl chloride, Pyridine | Tosylate (TsO⁻) | Mild conditions; creates an excellent leaving group for Sₙ2 reactions. youtube.com |
| Mesylation | Methanesulfonyl chloride, Pyridine | Mesylate (MsO⁻) | Similar to tosylation, often used interchangeably. chemrxiv.org |
Ring-Opening Reactions of the Cyclobutane (B1203170) Core
The cyclobutane ring is characterized by significant ring strain (approximately 26 kcal/mol), which makes it susceptible to ring-opening reactions under various conditions. These reactions can relieve the inherent strain and provide access to linear, functionalized aliphatic compounds.
Regioselectivity and Stereoselectivity of Ring OpeningThe regioselectivity (which bond breaks) and stereoselectivity (the stereochemical outcome) of ring-opening reactions are critical considerations.
Regioselectivity: In acid-catalyzed reactions, the cleavage of the C-C bond is often directed by the stability of the resulting carbocationic intermediate. Cleavage will typically occur to generate the most stable possible carbocation. The position of substituents and the nature of the activating group play a crucial role in determining which bond is broken. khanacademy.org
Stereoselectivity: The stereochemistry of the starting material heavily influences the stereochemistry of the product. For instance, in concerted pericyclic reactions, the stereochemical outcome is dictated by the Woodward-Hoffmann rules (e.g., conrotatory vs. disrotatory opening). scispace.com In stepwise reactions involving intermediates, the stereochemical control may be less pronounced, but the initial cis relationship of the amino and hydroxyl groups in the starting material will still direct the spatial arrangement of these groups in the ring-opened product.
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, are highly valued for their efficiency and atom economy. um.edu.mtmdpi.com this compound, with its two distinct nucleophilic centers (the amine and the alcohol), is an ideal substrate for such transformations.
Its structure allows it to participate in well-known MCRs, such as the Ugi or Passerini reactions, after suitable functionalization. For example, the primary amine can react with an aldehyde or ketone to form an imine in situ, a key step in many MCRs. nih.gov The hydroxyl group can also participate as the alcohol component. This dual functionality enables the rapid construction of complex molecules incorporating the rigid cyclobutane scaffold from simple starting materials. dntb.gov.ua The defined cis stereochemistry of the functional groups provides a powerful tool for controlling the three-dimensional structure of the resulting MCR products.
Synthesis of Complex Molecular Architectures Utilizing this compound
The rigid and stereochemically defined nature of the this compound framework makes it a valuable building block for the synthesis of complex molecular architectures. nih.govchemrxiv.org Its constrained conformation is highly sought after in medicinal chemistry for creating scaffolds that can present functional groups in precise spatial orientations, potentially leading to enhanced binding affinity with biological targets.
This compound can serve as a chiral auxiliary or as a core structure in the synthesis of:
Constrained Peptidomimetics: Incorporation of the cyclobutane ring into a peptide backbone restricts conformational flexibility, which can enhance biological activity and metabolic stability.
Novel Ligands for Asymmetric Catalysis: Similar to the widely used cis-1-amino-2-indanol, this compound can be used to synthesize chiral ligands (e.g., BOX or PyBOX type) for metal-catalyzed asymmetric reactions. nih.govmdpi.com
Bioactive Molecules: The cyclobutane motif is present in a number of natural products and biologically active compounds. nih.gov Using this compound as a starting material provides a direct route to analogues and novel compounds with potential pharmaceutical applications. The synthesis of derivatives like cyclobutylamines and carboxylic acids from related cyclobutane precursors has been demonstrated on a large scale, underscoring the utility of this class of compounds as building blocks. chemrxiv.orgnih.gov
Applications of Cis 2 Aminocyclobutanol in Asymmetric Synthesis and Catalyst Design
cis-2-Aminocyclobutanol as a Chiral Building Block
Chiral building blocks are enantiomerically pure compounds that serve as starting materials for the synthesis of complex target molecules, including pharmaceuticals and natural products. The incorporation of a rigid cyclic scaffold like that of this compound can impart valuable conformational constraints and introduce specific stereocenters into the final product. Derivatives of cyclobutane (B1203170), particularly amino acids, have been recognized as powerful synthetic precursors for a variety of products. core.ac.ukresearchgate.net
Natural products often exhibit significant biological activity, but their complex structures can make synthesis and modification challenging. The strategy of Diversity-Oriented Synthesis (DOS) allows for the creation of libraries of molecules with diverse structural features from a common starting material, facilitating the discovery of new bioactive compounds. mdpi.com Chiral building blocks like this compound are ideal starting points for the synthesis of natural product analogues, where the original scaffold is modified to improve properties such as potency, selectivity, or metabolic stability. mdpi.com
The cyclobutane motif is found in a number of natural products, and its synthesis is often approached via [2+2] cycloaddition reactions. kib.ac.cnnih.govresearchgate.net By using an enantiomerically pure building block like this compound, chemists can bypass the often-difficult step of establishing the correct stereochemistry, streamlining the synthesis of complex analogues. For example, the core of certain bioactive molecules can be replaced with the cyclobutane ring to explore new chemical space and generate novel pharmacophores.
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides. A key strategy in their design is to introduce conformational constraints to lock the molecule into its bioactive shape, which can lead to increased receptor affinity and improved stability against enzymatic degradation. The rigid cyclobutane moiety of this compound is highly effective at restricting molecular conformational freedom. core.ac.uk
When incorporated into a peptide backbone, derivatives of cyclobutane amino acids can serve as chiral platforms to produce peptides with specific, predetermined folds. core.ac.ukresearchgate.net This principle extends to this compound, which can be derivatized into a constrained amino acid analogue. Such building blocks can be used to synthesize peptide mimetics with defined secondary structures, like β-turns or β-sheets. The ability to control the shape of a peptide is crucial for targeting challenging protein-protein interactions, which are often characterized by large, flat binding surfaces. nih.gov
Table 1: Strategies for Peptide Constraint Using Cyclic Scaffolds
| Constraint Strategy | Description | Resulting Structure | Reference |
| Cyclobutane Insertion | Incorporation of a cyclobutane-derived amino acid into the peptide backbone. | Reduces conformational flexibility, induces specific turns. | core.ac.uk |
| CLIPS Cyclization | Reaction of cysteine residues with bromine-activated aromatic scaffolds. | Bicyclic or tricyclic peptide structures. | nih.gov |
| Native Chemical Ligation | Chemoselective reaction between an N-terminal cysteine and a C-terminal thioester. | Forms a native peptide bond, enabling cyclization. | nih.gov |
Chiral scaffolds are core molecular structures that can be systematically decorated with various functional groups to generate a library of diverse compounds for high-throughput screening. This compound is an excellent precursor for such scaffolds. Its amino and hydroxyl groups can be selectively modified to introduce points of diversity.
For instance, research on protected cyclobutane β-amino acids has shown that they can be transformed to bear additional functional groups, such as alkynes or carboxylic acids, through flexible linkers. core.ac.ukresearchgate.net These functionalized cyclobutane derivatives are versatile precursors for creating polyfunctional chemical platforms suitable for synthesizing complex molecules via reactions like peptide coupling or click chemistry. core.ac.ukresearchgate.net This approach allows for the systematic exploration of the chemical space around the rigid cyclobutane core, which is a powerful strategy in drug discovery.
Role as a Chiral Ligand in Asymmetric Catalysis
In asymmetric catalysis, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. The heart of most of these catalysts is a chiral ligand that coordinates to a metal center and creates a chiral environment, directing the stereochemical outcome of the reaction. Chiral 1,2-amino alcohols are a privileged class of ligands due to their ability to form stable chelate complexes with a wide range of metals. The rigid skeleton of cyclic amino alcohols, such as cis-1-amino-2-indanol, makes them particularly effective ligands in asymmetric catalysis. nih.gov
This compound shares key structural features with highly successful ligands like cis-1-amino-2-indanol, suggesting its strong potential in catalyst design. nih.gov The nitrogen and oxygen atoms can coordinate to a metal center to form a stable five-membered chelate ring. This coordination geometry, combined with the stereochemistry of the cyclobutane backbone, can create a highly organized and predictable chiral pocket around the metal's active site.
Various metal complexes can be formed using amino alcohol ligands, including those with iron, manganese, copper, and zinc. nih.govnih.gov For example, chiral iron(II) complexes supported by tetradentate N4 ligands have demonstrated remarkable activity in asymmetric transformations. nih.govrsc.org A ligand derived from this compound could be incorporated into such a tetradentate framework, potentially leading to novel catalysts for reactions like enantioselective alkylations or oxidations. The development of such metal-ligand complexes is a cornerstone of modern synthetic chemistry, enabling the efficient and selective production of chiral molecules.
Table 2: Examples of Chiral Amino Alcohol-Type Ligands in Asymmetric Catalysis
| Ligand Scaffold | Metal Center | Application | Reference |
| cis-1-Amino-2-indanol | Various | Key moiety in BOX and PyBOX ligands for catalysis. | nih.gov |
| trans-2-Aminocyclohexanol | Zinc, Copper | Phenyl transfer reactions and transfer hydrogenations. | nih.gov |
| Bis(quinolyl)diamine | Iron(II) | Regio- and enantioselective alkylation of N-heteroaromatics. | nih.govrsc.org |
| Diamino-bisoxazoline | Iron, Manganese | Potential for enantioselective epoxidation. | nih.gov |
The formation of carbon-carbon (C-C) bonds is fundamental to the construction of molecular complexity in organic synthesis. Performing these reactions asymmetrically to control the stereochemistry of newly formed chiral centers is a significant challenge. Chiral metal complexes are among the most powerful tools for achieving this goal.
While specific applications of this compound-derived ligands in C-C bond formation are not yet widely reported, the success of analogous structures provides a clear blueprint for their potential use. For example, chiral ligands are critical in the enantioselective oxidative coupling of 2-naphthols to form BINOL derivatives, a reaction that proceeds through a C-C bond formation. mdpi.com Similarly, copper-catalyzed reactions are widely used to form C-C bonds, and the performance of these catalysts is highly dependent on the chiral ligand employed. nih.gov A ligand based on this compound could be applied in reactions such as asymmetric aldol (B89426) additions, Michael additions, or allylic alkylations, where controlling the facial selectivity of nucleophilic attack is paramount. researchgate.net The rigid and well-defined structure of the cyclobutane backbone would be advantageous in creating a selective environment to achieve high enantioselectivity in these crucial transformations.
Based on a comprehensive search of scientific literature, there is a notable lack of published research specifically detailing the applications of This compound in the precise contexts outlined in the requested article sections. While its chemical analogues—such as cis-1-amino-2-indanol and cis-aminocyclopentanol derivatives—are widely documented as effective ligands and chiral auxiliaries in asymmetric synthesis, specific examples and detailed research findings for this compound itself in these roles are not available in the reviewed literature.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article for the following sections as requested:
Contribution to Stereochemical Control in Multi-Step Organic Syntheses
Adhering to the strict instructions to focus solely on this compound and not introduce information from outside the explicit scope prevents the generation of content for these topics. The available data is insufficient to construct the detailed analysis, data tables, and research findings required by the prompt.
Computational and Theoretical Studies of Cis 2 Aminocyclobutanol
Molecular Modeling and Conformational Landscape Analysis
Molecular modeling techniques are employed to explore the conformational flexibility of cis-2-aminocyclobutanol. The four-membered cyclobutane (B1203170) ring is not planar; it adopts a puckered conformation to alleviate the torsional strain that would be present in a flat structure. youtube.com The presence of two substituents, an amino group and a hydroxyl group, in a cis configuration, further complicates the molecule's conformational landscape. Molecular dynamics (MD) and other simulation methods are used to map this landscape, identifying the most stable arrangements of the molecule. acs.org
The conformational landscape of this compound is characterized by various energy minima, which correspond to stable or metastable conformers. The global energy minimum represents the most stable conformation of the molecule, while local minima represent other, less stable, but still potentially populated, conformations.
Computational approaches, such as conformational searches followed by geometry optimization using methods like Density Functional Theory (DFT), are used to locate these minima. For this compound, different conformers arise from:
The puckering of the cyclobutane ring.
The orientation of the C-N and C-O bonds relative to the ring (axial vs. equatorial).
The rotation around the C-N and C-O bonds, which alters the position of the hydrogen atoms of the amino and hydroxyl groups.
Studies on similar 2-substituted cyclobutane derivatives have shown that the substituent can modulate the conformational preference of the ring. acs.orgnih.gov For this compound, intramolecular hydrogen bonding between the amino and hydroxyl groups is a key factor that can stabilize certain conformations, potentially influencing which conformer is the global minimum.
Table 1: Hypothetical Conformational Analysis of this compound Note: This table is illustrative, based on principles from related substituted cyclobutanes. Specific energy values require dedicated calculations for this molecule.
| Conformer Description | Key Feature | Predicted Relative Energy (kcal/mol) | Notes |
|---|---|---|---|
| Axial-NH2, Equatorial-OH | Ring Puckered | +1.5 - 2.5 | Potential steric interactions. |
| Equatorial-NH2, Axial-OH | Ring Puckered | +1.0 - 2.0 | Potential steric interactions. |
| Equatorial-NH2, Equatorial-OH (Puckered) | Intramolecular H-bond possible | 0.0 (Global Minimum) | Stabilized by minimizing steric clash and allowing for favorable intramolecular interactions. |
| Axial-NH2, Axial-OH (Puckered) | Significant 1,3-diaxial strain | > +4.0 | Generally a high-energy, unstable conformer. |
The cyclobutane ring is dynamic, undergoing a rapid interconversion between equivalent puckered conformations. This "ring-flipping" or "butterfly" motion can be simulated using molecular dynamics. youtube.com The geometry of the non-planar ring is quantitatively described by puckering coordinates, such as those developed by Cremer and Pople, which use the out-of-plane displacements of the ring atoms to define a puckering amplitude (q) and a phase angle (φ). nih.gov
High-level ab initio studies on the parent cyclobutane molecule have precisely characterized its structure and the energy barrier to inversion. researchgate.net Computational analyses of substituted cyclobutanes reveal that substituents significantly influence the ring's preferred pucker and the dynamics of its inversion. acs.org For this compound, simulations would track the puckering coordinates over time to understand how the substituents affect the ring's flexibility and the energy barrier between different puckered states.
Table 2: Typical Puckering Parameters for Cyclobutane Systems from Computational Studies
| Parameter | Typical Calculated Value | Significance |
|---|---|---|
| Puckering Angle (θ) | ~25° - 35° | Measures the deviation from planarity. A value of 0° would indicate a flat ring. youtube.comresearchgate.net |
| Inversion Barrier | ~1.5 kcal/mol (for unsubstituted cyclobutane) | The energy required to flatten the ring during the interconversion of puckered forms. researchgate.net Substituents can alter this barrier. |
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations provide highly accurate information about the electronic structure, geometry, and energetics of molecules. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Møller-Plesset perturbation theory, MP2) are standard tools for investigating this compound. mdpi.comnih.gov
One of the primary applications of quantum chemistry is the precise calculation of energy differences between isomers. Computational studies on related functionalized cyclobutanes have been used to compare the relative stabilities of cis and trans isomers, revealing the decisive influence of conformation on the compounds' properties. chemrxiv.org For 2-aminocyclobutanol, calculations would determine the relative Gibbs free energy of the cis and trans stereoisomers.
Within the cis isomer, these calculations refine the energy landscape described in section 6.1.1, providing accurate energy differences between the local and global minima. This data is crucial for predicting the equilibrium populations of each conformer at a given temperature, which in turn dictates the molecule's bulk properties.
Table 3: Illustrative Energetic Comparison of 2-Aminocyclobutanol Isomers Note: These values are representative examples based on typical computational results for substituted cycloalkanes and are not specific experimental or calculated values for this molecule.
| Isomer/Conformer | Calculation Method | Relative Gibbs Free Energy (ΔG) in Gas Phase (kcal/mol) |
|---|---|---|
| trans-2-Aminocyclobutanol (B7947059) (most stable conformer) | DFT (e.g., B3LYP/6-311+G) | 0.0 |
| This compound (most stable conformer) | DFT (e.g., B3LYP/6-311+G) | +0.8 |
Quantum chemical calculations map the distribution of electrons within the molecule, which is fundamental to understanding its reactivity. Several key descriptors are analyzed:
Molecular Electrostatic Potential (MEP): The MEP surface visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential around the oxygen and nitrogen lone pairs and positive potential near the hydroxyl and amino hydrogens. Analysis of MEP surfaces in related molecules has revealed increased polarization of certain bonds due to substituent effects. chemrxiv.org
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability.
Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis partition the molecular electron density to assign partial charges to each atom, quantifying the polarity of bonds.
Table 4: Key Electronic and Reactivity Descriptors for this compound (Conceptual)
| Descriptor | Predicted Property | Implication for Reactivity |
|---|---|---|
| HOMO Energy | Localized on N and O atoms | Indicates these sites are the primary centers of nucleophilicity, likely to react with electrophiles. |
| LUMO Energy | Localized on σ* orbitals of C-O and C-N bonds | Indicates these bonds are susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Relatively large | Suggests high kinetic stability. |
| MEP Minimum | Located near the N and O lone pairs | Confirms the most likely sites for protonation or coordination to Lewis acids. |
Mechanistic Insights from Computational Studies
While specific computational studies on the reaction mechanisms of this compound are not widely available, the methodologies are well-established for providing such insights. rsc.org DFT calculations are a cornerstone for exploring reaction pathways, identifying transition states, and calculating activation energies, thereby explaining reaction outcomes and selectivities. mdpi.comacs.org
For this compound, computational studies could elucidate mechanisms such as:
N- or O-alkylation/acylation: By modeling the approach of an electrophile, the transition states for reaction at the nitrogen versus the oxygen could be compared to predict selectivity.
Ring-opening reactions: The inherent ring strain of the cyclobutane scaffold makes it susceptible to ring-opening. researchgate.net DFT calculations could model the pathways for acid- or base-catalyzed ring cleavage, predicting the activation barriers and the structure of the resulting products. For example, DFT has been used to rationalize the stereospecific synthesis of cyclobutanes from the contraction of larger rings, a process that proceeds through 1,4-biradical intermediates. acs.org
Intramolecular cyclizations: The proximity of the amino and hydroxyl groups could facilitate intramolecular reactions, for example, to form bicyclic ethers or amines. Computational modeling could assess the feasibility of such pathways by calculating the activation energy for the transition state of the ring-closing step.
These studies involve locating the transition state (a first-order saddle point on the potential energy surface) that connects reactants to products and calculating its energy relative to the reactants. This energy difference is the activation barrier, which is the primary determinant of the reaction rate.
Elucidation of Transition States in Stereoselective Reactions
The stereochemistry of this compound plays a crucial role in its chemical reactivity. Theoretical calculations are instrumental in understanding the transition states of reactions involving this compound, which in turn explains the stereoselectivity observed. By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy pathways from reactants to products.
In stereoselective reactions involving this compound, the elucidation of transition state structures is key to understanding how the relative orientation of the amino and hydroxyl groups directs the approach of reagents. Quantum chemical calculations, such as those based on density functional theory (DFT), are frequently employed to model these transient structures. For instance, in a hypothetical acylation reaction at the amino group, two diastereomeric transition states could be possible, leading to different stereoisomeric products. Computational modeling can determine the relative energies of these transition states. A lower energy transition state implies a faster reaction rate, thus predicting the major product.
A computational study on a related system involving the stereoselective synthesis of cyclobutanes from pyrrolidines suggests that the stereospecificity of the reaction is a result of rapid C-C bond formation from a thermally generated singlet 1,4-biradical, which leads to the cyclobutane product stereoretentively. nih.gov Similar mechanistic insights for reactions involving this compound could be gained through computational analysis of the relevant transition states.
Table 1: Hypothetical Calculated Energy Barriers for the Acylation of this compound with a Chiral Acylating Agent
| Transition State | Approach Trajectory | Calculated Relative Energy (kcal/mol) | Predicted Major Product |
| TS-1 | Re-face attack | 0.0 | (R,R)-product |
| TS-2 | Si-face attack | +2.5 | (R,S)-product |
Note: This data is illustrative and intended to represent typical outputs of computational studies on transition states.
Prediction of Reaction Outcomes (Regioselectivity, Stereoselectivity)
Computational models are not only used to explain observed selectivity but also to predict the outcomes of unknown reactions. For this compound, which possesses two different functional groups (an amine and an alcohol), regioselectivity is a key consideration in many of its reactions.
Theoretical calculations can predict whether a reagent will preferentially react with the amino or the hydroxyl group. This is often achieved by calculating the local reactivity indices, such as the Fukui functions or the electrostatic potential on the molecular surface. For example, in a reaction with an electrophile, the site with the highest nucleophilicity (typically the nitrogen atom of the amino group) would be predicted as the most likely point of attack.
Furthermore, computational studies can forecast the stereochemical outcome of reactions. By modeling the interaction of this compound with other reactants and catalysts, it is possible to predict which diastereomer or enantiomer will be formed in excess. The stereospecific ring contraction of a cis-substituted pyrrolidine-2,5-dicarboxylate to a cyclobutane derivative highlights the power of stereoinformation transfer, which can be modeled and predicted computationally. nih.gov
Table 2: Predicted Regioselectivity in the Reaction of this compound with an Electrophile Based on Calculated Atomic Charges
| Atom | Functional Group | Calculated Mulliken Charge | Predicted Reactivity |
| N | Amino | -0.85 | High |
| O | Hydroxyl | -0.65 | Moderate |
Note: This data is illustrative. The actual charge values would depend on the level of theory and basis set used in the calculation.
Force Field Development and Validation for Aminocyclobutane Systems
Molecular mechanics force fields are a cornerstone of computational chemistry, enabling the simulation of large molecular systems, such as biomolecules or materials containing aminocyclobutane moieties. nih.gov A force field is a set of parameters and mathematical functions that describe the potential energy of a system of atoms. j-octa.com The accuracy of molecular dynamics simulations heavily relies on the quality of the employed force fields. nih.gov
The development of a reliable force field for aminocyclobutane systems, including this compound, requires careful parameterization of the bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. The strained nature of the cyclobutane ring presents a particular challenge, as standard force field parameters derived for acyclic or larger cyclic systems may not be transferable.
The development process typically involves fitting the force field parameters to reproduce high-level quantum mechanical calculations and experimental data for a set of small, representative molecules. For aminocyclobutane systems, this would include molecules that capture the key structural features, such as the four-membered ring and the amino and hydroxyl functional groups.
Validation is a critical step in force field development. uq.edu.au A newly developed force field must be tested for its ability to reproduce a wide range of experimental observables that were not used in the parameterization process. For this compound and related molecules, this could include properties such as conformational energies, densities of the liquid phase, and heats of vaporization. The validation of force fields for peptides containing stereoinverted or isomerized amino acid residues has demonstrated that with proper testing, force fields can accurately model complex stereochemical features. researchgate.net
Table 3: Key Parameters in a Hypothetical Force Field for Aminocyclobutane Systems
| Parameter Type | Description | Example System |
| Bond Stretching | Force constant and equilibrium length for C-C bonds in the cyclobutane ring. | Cyclobutane |
| Angle Bending | Force constant and equilibrium angle for C-C-C angles in the ring. | Cyclobutane |
| Torsional Dihedrals | Parameters governing the rotation around C-C and C-N bonds. | This compound |
| Non-bonded (Lennard-Jones) | Parameters defining the size and interaction strength of each atom. | N/A |
| Electrostatics | Partial atomic charges on each atom. | This compound |
The development of specialized force fields, such as the CHARMM General Force Field (CGenFF) for drug-like molecules, provides a framework for creating parameters for novel structures like this compound. nih.gov Such efforts are crucial for enabling accurate molecular simulations to study the role of this and related compounds in larger biological or material contexts.
Future Perspectives and Emerging Research Avenues for Cis 2 Aminocyclobutanol
Exploration of Unconventional Synthetic Pathways
One promising avenue is the use of photochemical [2+2] cycloadditions . acs.orgacs.org This reaction, which involves the light-induced union of two olefinic components, is a powerful tool for the formation of four-membered rings. baranlab.org Future research could focus on developing diastereoselective and enantioselective photochemical methods specifically tailored for the synthesis of precursors to cis-2-aminocyclobutanol. For instance, the use of chiral photosensitizers or auxiliaries could enable the direct formation of optically pure cyclobutane (B1203170) intermediates. acs.org
Biocatalysis represents another frontier in the synthesis of chiral molecules like this compound. frontiersin.org The use of enzymes, such as amine dehydrogenases or transaminases, could provide a highly selective and environmentally friendly route to the desired stereoisomer. frontiersin.org Researchers are exploring the development of engineered enzymes with tailored substrate specificities to facilitate the direct amination of a cyclobutanol (B46151) precursor or the reduction of a corresponding aminoketone with high enantioselectivity. mdpi.com The advantages of biocatalytic methods include mild reaction conditions, high stereoselectivity, and the potential for reduced waste generation.
Furthermore, C–H functionalization logic presents an innovative approach to the synthesis of complex cyclobutanes. acs.org This strategy involves the direct conversion of C–H bonds into new functional groups, offering a more atom-economical and efficient synthetic route. Future work could explore the application of C–H activation strategies to readily available cyclobutane precursors to introduce the amino and hydroxyl functionalities with precise stereochemical control.
Development of Sustainable and Green Chemistry Approaches for its Production
The principles of green chemistry are increasingly influencing the design of synthetic processes. For the production of this compound, a shift towards more sustainable and environmentally benign methods is anticipated.
As mentioned, biocatalytic routes are inherently green due to their use of renewable catalysts (enzymes) and operation under mild, aqueous conditions. d-nb.info The development of robust and recyclable enzyme systems for the synthesis of this compound would significantly enhance the sustainability of its production.
Photochemical synthesis , particularly when powered by visible light, aligns with green chemistry principles by utilizing light as a traceless reagent. rsc.org The development of visible-light-mediated photochemical reactions for the synthesis of the cyclobutane core could reduce the reliance on high-energy UV sources and potentially toxic photosensitizers.
Integration into Flow Chemistry and Automation for Enhanced Synthesis
Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. rsc.org The integration of flow chemistry into the synthesis of this compound is a promising area for future development.
Photochemical reactions in flow are particularly well-suited for this technology. nih.gov The use of microreactors allows for precise control over irradiation time and uniform light distribution, leading to higher yields and selectivities in [2+2] cycloaddition reactions. vapourtec.comthieme-connect.com A continuous flow setup could enable the efficient and scalable production of key cyclobutane intermediates for this compound synthesis. thieme-connect.com
Automation can be coupled with flow chemistry to create highly efficient and reproducible synthetic platforms. Automated systems can control reaction parameters, perform in-line analysis, and even optimize reaction conditions in real-time. The application of such automated flow systems to the synthesis of this compound could significantly reduce production time and costs.
Advanced Derivatization for Novel Chemical Functionalities
The amino and hydroxyl groups of this compound provide convenient handles for further chemical modification. Advanced derivatization strategies can be employed to generate a diverse range of analogs with novel chemical functionalities and potentially enhanced biological activities.
Future research will likely focus on the development of selective and efficient methods for the derivatization of either the amino or the hydroxyl group. For example, the use of protecting group strategies can allow for the sequential modification of the two functional groups, leading to the synthesis of complex, multifunctional molecules.
The development of novel derivatizing agents will also be crucial for expanding the chemical space accessible from this compound. rsc.orgnih.gov For instance, the introduction of fluorinated moieties or other pharmacologically relevant groups could lead to the discovery of new drug candidates. The exploration of click chemistry and other efficient ligation reactions could also facilitate the rapid synthesis of a library of this compound derivatives for biological screening.
Synergistic Approaches Combining Synthetic and Computational Methodologies
The integration of computational chemistry with synthetic organic chemistry offers a powerful approach to the design and optimization of synthetic routes. nih.gov For this compound, computational tools can be used to predict the feasibility and stereochemical outcome of potential synthetic pathways.
Retrosynthetic analysis software , powered by machine learning and artificial intelligence, can propose novel and efficient routes to this compound that may not be apparent from traditional analysis. nih.gov These programs can analyze vast databases of chemical reactions to identify the most promising synthetic strategies.
Density functional theory (DFT) calculations can be used to model reaction mechanisms and transition states, providing insights into the factors that control stereoselectivity. This information can then be used to design more selective catalysts and reaction conditions. For example, computational modeling could be used to predict the optimal chiral ligand for an asymmetric metal-catalyzed reaction to produce a specific enantiomer of this compound.
The combination of computational prediction and experimental validation can accelerate the development of new and improved syntheses of this compound, saving time and resources.
Potential in Material Science and Supramolecular Chemistry as a Building Block
The rigid and well-defined stereochemistry of this compound makes it an attractive building block for the construction of novel materials and supramolecular assemblies. lifechemicals.com
In material science , this compound could be incorporated as a monomer into polymers, such as polyesters or polyamides. nih.gov The rigid cyclobutane core could impart unique thermal and mechanical properties to the resulting polymers. The amino and hydroxyl groups also provide sites for cross-linking or further functionalization of the polymer chains.
In supramolecular chemistry , the ability of the amino and hydroxyl groups to participate in hydrogen bonding makes this compound a promising candidate for the design of self-assembling systems. nih.govresearchgate.net For example, it could be used to construct discrete molecular cages or extended crystalline networks with potential applications in areas such as gas storage or catalysis. The stereochemistry of the cis-substituents could be used to direct the formation of specific supramolecular architectures.
The exploration of this compound as a building block in these fields is still in its early stages, but it holds significant promise for the development of new materials with tailored properties and functions. researchbunny.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for cis-2-Aminocyclobutanol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The stereoselective synthesis of this compound typically involves [3+1] cycloaddition or reductive amination of cyclobutanone precursors. For example, Bisel et al. (1998) achieved enantioselective synthesis using chiral auxiliaries and catalytic hydrogenation under controlled pressure (10–15 bar H₂), yielding enantiomeric excess (ee) >90% . Key variables include solvent polarity (e.g., THF vs. MeOH), temperature (−20°C to 25°C), and catalyst choice (e.g., Pd/C vs. Raney Ni). Characterization via chiral HPLC and X-ray crystallography is critical to confirm stereochemistry .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is essential for confirming the cyclobutane ring structure and amine proton coupling patterns. For example, the geminal coupling constant (²J) of cyclobutane protons typically ranges from 5–8 Hz, distinguishing it from larger rings. Mass spectrometry (HRMS) and infrared spectroscopy (IR) validate molecular weight and functional groups (e.g., NH stretch at ~3350 cm⁻¹). Chiral stationary-phase HPLC with UV detection (λ = 254 nm) resolves enantiomers, as demonstrated by Bisel et al. . Reproducibility requires adherence to protocols from primary literature and calibration with reference standards .
Q. How does the strained cyclobutane ring influence the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : The ring strain in this compound (~110 kJ/mol) increases susceptibility to ring-opening reactions. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) coupled with LC-MS monitoring can identify degradation products like β-amino alcohols. Buffered solutions (pH 1–13) reveal pH-dependent hydrolysis rates, with maximal stability near neutral pH (6–8). Kinetic studies using Arrhenius plots provide activation energy (Eₐ) estimates for shelf-life predictions .
Advanced Research Questions
Q. What strategies address low yields in enantioselective synthesis of this compound, and how can diastereomer separation be optimized?
- Methodological Answer : Low enantioselectivity often stems from competing non-catalytic pathways. Asymmetric catalysis using chiral phosphine ligands (e.g., BINAP) or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can improve ee values. Overman et al. (1985) utilized aza-Cope rearrangements to enhance stereocontrol, achieving >95% ee . For diastereomer separation, simulated moving bed (SMB) chromatography or crystallization in ethanol/water mixtures (1:3 v/v) improves purity. Computational modeling (DFT) aids in predicting transition states to optimize reaction pathways .
Q. How can computational chemistry predict this compound’s reactivity in novel ring-expansion or functionalization reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model ring strain and transition states for reactions like [2+2] cycloreversion. Molecular dynamics simulations (MD) assess solvent effects on reaction kinetics. Heine and Fischler (1972) demonstrated that N-substitution alters electron density at the amine group, influencing nucleophilic reactivity—a finding corroborated by HOMO-LUMO gap analysis .
Q. What methodologies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in bioactivity data (e.g., IC₅₀ values) require meta-analysis of experimental variables:
- Assay conditions : Compare buffer composition (e.g., Tris-HCl vs. PBS), cell lines, and incubation times.
- Compound purity : Validate via orthogonal methods (e.g., NMR + HPLC).
- Statistical rigor : Apply ANOVA or Bayesian inference to assess significance across studies.
Literature reviews must distinguish primary data from extrapolated claims .
Q. How can the reactivity of this compound’s amine group be selectively modified without ring opening?
- Methodological Answer : Protecting groups (e.g., Boc or Fmoc) shield the amine during functionalization. For example, Boc-protected derivatives undergo Suzuki-Miyaura coupling with aryl halides in anhydrous DMF at 80°C, preserving the cyclobutane ring. Reductive amination with ketones (NaBH₃CN, pH 7) selectively alkylates the amine. Monitoring via TLC (Rf = 0.4 in EtOAc/hexane) ensures reaction progress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
